2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide
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Overview
Description
2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide is an organic compound belonging to the class of phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring . This compound is notable for its complex structure, which includes a combination of chloro, fluoro, and furan groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide involves multiple steps, typically starting with the preparation of the phenoxy and furan intermediates. These intermediates are then subjected to a series of reactions, including halogenation, methylation, and cyclization, to form the final compound. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3(4)-carboxylates.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol ether structure allows it to bind to these targets, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds include other phenol ethers and furan derivatives, such as:
- 2-(2-chloro-4-fluorophenoxy)-2-methyl-N-[(1R,2S,3S,5S,7S)-5-(methylsulfonyl)-2-adamantyl]propanamide .
- Pyraflufen-ethyl .
Compared to these compounds, 2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O4/c1-11-3-5-13(26-11)8-22(2)18(23)15-9-25-17(21-15)10-24-16-6-4-12(20)7-14(16)19/h3-7,9H,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYGYUUWIGIEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=COC(=N2)COC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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